N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a fluorinated aromatic system. Its structure includes a [1,2,4]triazolo[4,3-a]pyridine core, a sulfonamide group bridging two fluorinated phenyl rings (3,4-difluorophenyl and 3-fluorobenzyl), and a methyl substituent at position 3 of the triazole ring. This compound is of interest in medicinal chemistry due to the pharmacophoric features of sulfonamides and triazoles, which are often associated with enzyme inhibition or receptor modulation. Structural data for analogous compounds may be available in crystallographic databases like the Protein Data Bank (PDB), which archives macromolecular structures and supports structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-8-6-17(12-26(13)20)30(28,29)27(11-14-3-2-4-15(21)9-14)16-5-7-18(22)19(23)10-16/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULMXSLBRVPLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts like palladium or copper may be used to facilitate certain reactions.
Control of temperature and pressure: Reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
One of the primary applications of this compound lies in its potential as an anticancer agent. Research has indicated that compounds within the triazole family can inhibit kinesin spindle protein (KSP), which plays a crucial role in cell division. Inhibition of KSP can lead to the disruption of cancer cell proliferation, making it a promising target for cancer therapy . The specific structure of N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide may enhance its efficacy against various cancer types by improving binding affinity to KSP.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Triazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities. For instance, studies have shown that triazole compounds can effectively inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli at low minimum inhibitory concentrations (MIC) . This capability is particularly valuable in the face of rising antibiotic resistance.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 1 | S. aureus | 0.125–8 | |
| 2 | E. coli | 0.5–1 | |
| 3 | Pseudomonas aeruginosa | 1–8 |
Neuropharmacological Applications
Emerging research suggests that triazole-based compounds may have neuroprotective effects and could serve as potential treatments for neurological disorders. The mechanism involves modulation of neurotransmitter systems and neuroinflammatory pathways. Specifically, derivatives like this compound could act on GABA receptors or other neurotransmitter receptors to exert anxiolytic or anticonvulsant effects .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is crucial for enhancing its biological activity. Modifications to the phenyl rings or the sulfonamide group can significantly impact its pharmacological profile.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Fluorination | Increases binding affinity to targets |
| Sulfonamide group | Enhances solubility and bioavailability |
| Alkyl substitutions | Modulates potency against specific pathogens |
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
The triazolo-pyridine core distinguishes this compound from other sulfonamide derivatives. Key comparisons include:
N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Structural Differences : The benzyl group here is substituted at the 2-fluorophenyl position instead of 3-fluorophenyl.
- Implications : Substitution at the 2-position may sterically hinder interactions with hydrophobic binding pockets compared to the 3-fluorophenyl analog. PubChem entries for this compound suggest it shares similar solubility and logP profiles with the target molecule due to analogous fluorination .
3-Fluoro-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
- Core Variation : The triazolo-pyridazine core (vs. triazolo-pyridine) alters the electron distribution and planarity of the heterocycle.
- Functional Impact : Pyridazine’s reduced aromaticity compared to pyridine may decrease binding affinity to π-π stacking-dependent targets .
Fluorination and Bioactivity
Fluorine substitution enhances metabolic stability and lipophilicity. However, positional differences significantly affect activity:
- 3,4-Difluorophenyl vs. 2,6-Difluorophenyl : In flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide), a pesticidal triazolo-pyrimidine, the 2,6-difluoro pattern optimizes herbicidal activity by aligning with acetolactate synthase (ALS) enzyme pockets. The target compound’s 3,4-difluoro configuration may favor different target interactions .
Physicochemical Properties
| Property | Target Compound | Flumetsulam | Triazolo-pyridazine Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 325.3 | 414.4 |
| LogP (Predicted) | 3.8–4.2 | 2.1 | 3.5 |
| Hydrogen Bond Acceptors | 7 | 7 | 8 |
Biological Activity
N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazole derivatives, which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyridine structure with sulfonamide functionality. The presence of fluorine atoms enhances its biological activity by influencing lipophilicity and electronic properties.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds with a similar structure exhibit significant antibacterial and antifungal activities. The compound's potential against various strains has been explored:
- Bacterial Activity : Studies have shown that triazoles can inhibit DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication. For instance, derivatives similar to this compound have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Fungal Activity : Triazoles are also recognized for their antifungal properties. They often exhibit broad-spectrum activity against pathogenic fungi, with some derivatives showing MIC values as low as 0.5 μg/mL against Candida albicans .
| Activity Type | Target Organisms | MIC Range (μg/mL) |
|---|---|---|
| Bacterial | S. aureus, E. coli | 0.125 - 8 |
| Fungal | C. albicans, A. flavus | 0.5 - 4 |
The mechanism of action for triazole compounds generally involves the inhibition of key enzymes necessary for cell wall synthesis or nucleic acid replication in microorganisms. The sulfonamide moiety may also contribute to its antibacterial effects by interfering with folate synthesis pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole and phenyl rings significantly affect biological activity:
- Fluorination : The introduction of fluorine atoms in the phenyl rings has been associated with increased potency due to enhanced binding affinity to target enzymes.
- Substituent Effects : Variations in substituents on the triazole ring can lead to changes in solubility and bioavailability, impacting overall efficacy.
Case Studies
- Antibacterial Efficacy : A study focused on a series of triazole derivatives including this compound showed promising results against drug-resistant bacterial strains, highlighting its potential as a lead compound for further development .
- Antifungal Applications : Another investigation demonstrated that derivatives with similar structures could effectively treat invasive fungal infections, indicating the therapeutic relevance of triazoles in clinical settings .
Q & A
Q. Critical Parameters :
- Solvent polarity impacts cyclization efficiency (polar aprotic solvents preferred).
- Temperature control during cyclization prevents byproduct formation (e.g., dihydrotriazoles) .
Basic: Which spectroscopic and chromatographic techniques are most reliable for structural validation?
Answer:
- 1H/13C NMR : Key diagnostic signals include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <3 ppm error .
- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced: How to resolve discrepancies in reported IC50 values across kinase inhibition assays?
Answer:
Discrepancies often arise from:
- ATP Concentration : Higher ATP levels (e.g., 1 mM vs. 10 µM) reduce apparent potency. Standardize assays using Km(ATP) for each kinase .
- Orthogonal Assays : Validate hits with:
- Surface Plasmon Resonance (SPR): Direct binding kinetics (KD values).
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells .
- Data Normalization : Use Z’-factor >0.5 to exclude false positives .
Advanced: What strategies minimize off-target interactions in cellular models?
Answer:
- Proteome-Wide Profiling : Utilize chemical proteomics (e.g., kinome-wide ATP-site affinity pulldowns) to identify off-target kinases .
- Isoform-Selective Mutagenesis : Replace conserved residues (e.g., gatekeeper mutations) in target vs. off-target kinases to assess selectivity .
- Functional Group Masking : Modify the sulfonamide’s electron-withdrawing groups to reduce non-specific binding to albumin or cytochrome P450 enzymes .
Basic: How to optimize solubility and stability for in vitro assays?
Answer:
- Solubility Screening : Test in PBS (pH 7.4), DMSO, or PEG-400. For low solubility (<10 µM), use cyclodextrin-based formulations .
- Stability Protocols :
- pH Stability : Incubate in buffers (pH 1–9) for 24 hours; analyze degradation via HPLC .
- Plasma Stability : Use mouse/human plasma (37°C, 1 hour) to assess esterase/protease susceptibility .
Advanced: How to design structure-activity relationship (SAR) studies for the triazolo-pyridine core?
Answer:
- Substituent Variation :
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase hinge regions (e.g., hydrophobic pockets for fluorinated aryl groups) .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity (e.g., 3,4-difluoro vs. monofluoro analogs) .
Advanced: How to address contradictory data in metabolic stability studies?
Answer:
- Enzyme Phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in human liver microsomes to identify major metabolic pathways .
- Metabolite ID : Perform LC-MS/MS to detect hydroxylated or N-dealkylated products. Compare fragmentation patterns with synthetic standards .
- Species Variability : Cross-validate in mouse, rat, and human hepatocytes to prioritize clinically relevant findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
